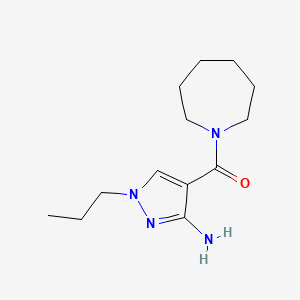

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Description

4-(Azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative featuring three distinct substituents: a propyl group at position 1, an amine at position 3, and an azepane-1-carbonyl moiety at position 4 (Figure 1). The azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) contributes to conformational flexibility and enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.33 g/mol (calculated from structural data).

Properties

Molecular Formula |

C13H22N4O |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

(3-amino-1-propylpyrazol-4-yl)-(azepan-1-yl)methanone |

InChI |

InChI=1S/C13H22N4O/c1-2-7-17-10-11(12(14)15-17)13(18)16-8-5-3-4-6-9-16/h10H,2-9H2,1H3,(H2,14,15) |

InChI Key |

SOYBNNXYBBTXAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)N)C(=O)N2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines.

Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

Attachment of the Propyl Group: The propyl group can be attached through alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced amines and alcohols.

Substitution: Substituted azepane and pyrazole derivatives.

Scientific Research Applications

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays and studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine with five analogs based on substituents, molecular weight, and key properties:

Key Observations :

- Steric Effects : Bulky substituents like bis(trifluoromethyl)benzyl (Ceapin-A7) or pyridinyl groups () may hinder rotational freedom, whereas the azepane ring allows conformational adaptability .

- Synthetic Complexity : Ceapin-A7 requires multi-step synthesis involving nitro reduction and carboxamide coupling, while the target compound’s synthesis likely focuses on amide bond formation .

Biological Activity

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its unique structure, which includes an azepane ring, a pyrazole ring, and a propyl group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The molecular formula of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is with a molecular weight of 250.34 g/mol. The compound's structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₄O |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 2171317-44-3 |

The biological activity of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic processes, including acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid synthesis and regulation.

Anticancer Properties

Research indicates that 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and LNCaP (prostate cancer). The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

Metabolic Effects

In addition to its anticancer properties, this compound has been investigated for its effects on lipid metabolism. It has shown promise as an ACC inhibitor, which could have implications for treating obesity and related metabolic disorders. The inhibition of ACC leads to reduced fatty acid synthesis, making it a potential therapeutic target for conditions such as dyslipidemia.

Research Findings:

In vivo studies demonstrated that administration of the compound resulted in decreased levels of triglycerides and cholesterol in animal models subjected to high-fat diets, suggesting its utility in managing lipid profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 4-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide | Anticancer activity | Potentially less selective |

| 4-(azepane-1-carbonyl)-N-(butan-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide | Moderate metabolic effects | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.